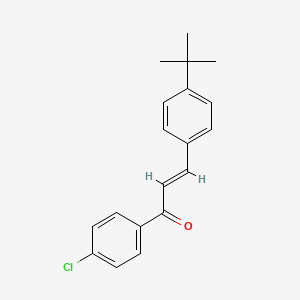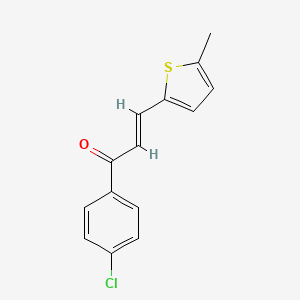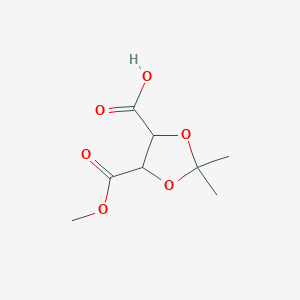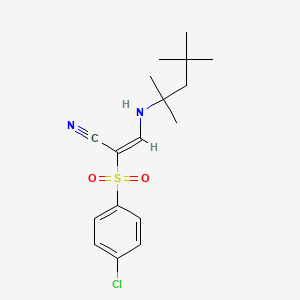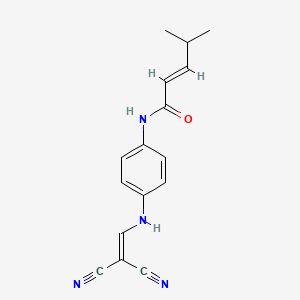
2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride”, there are related compounds that have been synthesized. For instance, “2,4-Dichloro-3,5-difluorobenzoic acid” was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active compounds. Its reactivity due to the presence of multiple halogen atoms makes it a valuable intermediate in the creation of pharmaceuticals, particularly in the development of novel antibacterial agents .
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives are explored for their potential use in pesticide formulations. The halogenated nature of the compound could be effective in controlling pests and diseases that affect crops .
Material Science: Polymer Modification
The chemical structure of 2,4-Dichloro-3-(dichloromethyl)-5-fluorobenzotrichloride allows it to be used in material science for polymer modification. It can act as a cross-linking agent, enhancing the properties of polymers used in various industrial applications .
Environmental Science: Pollutant Degradation
Research in environmental science has investigated the use of halogenated compounds in the degradation of pollutants. This compound could potentially be used to break down harmful chemicals in the environment through advanced oxidation processes .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, such compounds can be used as standards in chromatographic analysis to ensure the accuracy and precision of the analytical methods employed for environmental and pharmaceutical testing .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure is conducive to enzyme inhibition studies in biochemistry. It can be used to study the interaction with specific enzymes, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes .
Pharmacology: Drug Discovery
In pharmacology, the compound is utilized in the synthesis of new drug candidates. Its halogenated structure is particularly useful in creating compounds with potential antimicrobial and anti-inflammatory properties .
Chemical Synthesis: Method Development
The compound is also significant in the development of new synthetic methods. Chemists use it to explore novel reactions that can lead to the efficient production of complex molecules .
Propiedades
IUPAC Name |
2,4-dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl7F/c9-5-2(8(13,14)15)1-3(16)6(10)4(5)7(11)12/h1,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOELVSEIKARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl7F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





